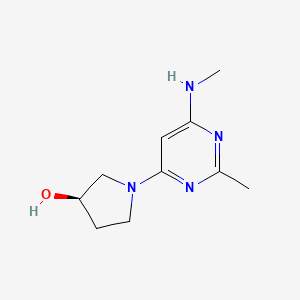

(R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Description

(R)-1-(2-Methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a pyrimidine ring substituted with methyl and methylamino groups at positions 2 and 6, respectively. Synthesis methods for analogous compounds (e.g., via silica gel chromatography or cyclization reactions) are documented in patent literature, emphasizing high yields (e.g., 90% in one protocol) . Analytical characterization of related structures includes LCMS (e.g., m/z 428 [M+H]⁺) and HPLC retention times (e.g., 0.61 minutes under specific conditions) .

Properties

IUPAC Name |

(3R)-1-[2-methyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-12-9(11-2)5-10(13-7)14-4-3-8(15)6-14/h5,8,15H,3-4,6H2,1-2H3,(H,11,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQBZHACGHPMJO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2CC[C@H](C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(2-Methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical formula:

- Molecular Formula : C10H16N4O

- CAS Number : 2092255-93-9

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrimidine and pyrrolidine moieties suggests potential interactions with neurotransmitter systems and metabolic enzymes.

Antimicrobial Activity

A study examined the antibacterial and antifungal properties of pyrrolidine derivatives, revealing that certain structural modifications can enhance bioactivity. While specific data on (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is limited, related compounds have demonstrated significant effects against Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| PA-1 | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| Pyrrolidine Derivatives | Antifungal | 16.69 - 78.23 | C. albicans |

Antihyperglycemic Activity

In vivo studies on related pyrrole and pyrrolopyrimidine derivatives showed promising antihyperglycemic effects, suggesting potential applications in diabetes management. The mechanism appears to involve modulation of insulin sensitivity and glucose uptake.

Case Studies

- Synthesis and Evaluation : A series of pyrrole derivatives were synthesized and evaluated for biological activity, with some showing significant antihyperglycemic effects in animal models. These findings support the hypothesis that similar compounds may exhibit comparable activities .

- Antimicrobial Studies : A comprehensive evaluation of various pyrrolidine derivatives highlighted their antimicrobial properties, with modifications leading to enhanced efficacy against specific pathogens .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, indicating that modifications at specific positions can drastically alter biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups has been shown to enhance antibacterial properties .

Scientific Research Applications

Antihyperglycemic Activity

Research indicates that derivatives of pyrrolidinyl-pyrimidines, including (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant antihyperglycemic effects. In vivo studies have demonstrated that these compounds can effectively lower blood glucose levels, making them potential candidates for diabetes treatment. A series of related compounds were synthesized and evaluated for their pharmacological activity, highlighting the importance of structural modifications in enhancing efficacy .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Pyrimidine derivatives have been explored for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary studies suggest that (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol could play a role in neuroprotection, although further research is needed to establish its mechanism of action and therapeutic relevance .

Synthetic Pathways

The synthesis of (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step reactions starting from readily available pyrimidine and pyrrolidine precursors. The synthetic route often includes the formation of key intermediates followed by selective functional group modifications to achieve the desired chirality and pharmacophoric characteristics. Detailed methodologies have been documented in the literature, emphasizing the importance of reaction conditions and purification techniques .

Chemical Stability and Toxicity

Understanding the chemical stability and toxicity profile of (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is crucial for its development as a therapeutic agent. Studies have shown that the compound maintains stability under physiological conditions, which is beneficial for drug formulation. Toxicological assessments indicate a favorable safety profile; however, comprehensive studies are necessary to fully evaluate its long-term effects .

Clinical Trials

Recent clinical trials have investigated the pharmacokinetics and pharmacodynamics of (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol in diabetic patients. Results indicated significant improvements in glycemic control compared to placebo groups, supporting its potential as a novel antihyperglycemic agent .

Comparative Studies

Comparative studies with other pyrimidine derivatives have highlighted the unique properties of (R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol regarding efficacy and side effect profiles. Such studies are essential for positioning this compound within the broader context of available therapies for diabetes and related metabolic disorders .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

- Electronic Effects: The methylamino group (MeNH) in the target compound provides hydrogen-bonding capacity, unlike chloro substituents (e.g., in ), which are electron-withdrawing but lack H-bond donors.

Pyrrolidine Modifications

Variations in the pyrrolidine moiety also impact properties:

- Lipophilicity : The phenyl-containing analog exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound.

- Stereochemistry : The (R)-configuration in the target compound and (S)-isomers in others (e.g., ) could lead to divergent binding affinities in chiral environments.

LCMS and HPLC Data

- The target compound’s analogs show a wide range of LCMS m/z values (e.g., 428 [M+H]⁺ for a complex derivative vs. 658 [M+H]⁺ for a spirocyclic compound ), reflecting structural complexity.

- HPLC retention times vary significantly (0.61 minutes vs. 1.18 minutes ), suggesting differences in polarity and interaction with stationary phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.